4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid
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Overview
Description
4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound contains multiple functional groups, including hydroxyl, amide, and acetylsulfanyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the octanoyl intermediate, followed by the introduction of acetylsulfanyl groups through acetylation reactions. The final step involves the coupling of the octanoyl intermediate with 3-hydroxybutanoic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: The acetylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxybutanoic acid: Shares the hydroxybutanoic acid backbone but lacks the acetylsulfanyl and octanoyl groups.
4-Amino-3-hydroxybutanoic acid: Similar structure but with an amino group instead of the acetylsulfanyl groups.
Uniqueness
4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid is unique due to the presence of both acetylsulfanyl and octanoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
138509-84-9 |
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Molecular Formula |
C16H27NO6S2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[6,8-bis(acetylsulfanyl)octanoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H27NO6S2/c1-11(18)24-8-7-14(25-12(2)19)5-3-4-6-15(21)17-10-13(20)9-16(22)23/h13-14,20H,3-10H2,1-2H3,(H,17,21)(H,22,23) |
InChI Key |
VZOMOXNFVPNXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC(CCCCC(=O)NCC(CC(=O)O)O)SC(=O)C |
Origin of Product |
United States |
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